2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-15(17(19)21)13-4-2-3-5-14(13)20-16(10)11-6-8-12(18)9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSZQPMIOWCWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199377 | |
| Record name | 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-95-8 | |
| Record name | 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Quinoline Core
Method: Skraup Synthesis
Reaction Conditions:
- Reactants: Aniline derivatives and glycerol
- Catalyst: Sulfuric acid
- Oxidant: Nitrobenzene or other suitable oxidizing agents
- Temperature: Elevated (around 150°C)
- Solvent: Typically conducted in a reflux setup
Process:
Aniline reacts with glycerol in the presence of sulfuric acid, undergoing cyclization and aromatization to form the quinoline nucleus. This classical method is favored for its robustness and ability to produce high yields of quinoline derivatives.
Conversion to the Carbonyl Chloride
- Reagent: Thionyl chloride (SOCl₂)
- Conditions:
- Reflux at 70–80°C
- Excess SOCl₂ to ensure complete conversion
- Reaction monitored by IR spectroscopy (disappearance of carboxylic acid OH stretch)
Procedure:
The quinoline-4-carboxylic acid derivative is treated with thionyl chloride under reflux, converting the carboxylic acid into the corresponding acyl chloride. The reaction by-products (sulfur dioxide and hydrogen chloride gases) are vented safely.
Purification and Characterization
Post-reaction, the crude product is often distilled or purified via recrystallization from suitable solvents such as ethanol or dichloromethane. Characterization techniques include NMR, IR, and mass spectrometry to confirm the formation of the desired acyl chloride.
Data Table Summarizing Preparation Parameters
| Step | Reagents | Conditions | Purpose | Remarks |
|---|---|---|---|---|
| 1 | Aniline, glycerol, H₂SO₄, nitrobenzene | Reflux, 150°C | Quinoline core synthesis | Classical Skraup method |
| 2 | 3-Chlorobenzoyl chloride, AlCl₃ | 0°C to RT, 2–4 hrs | Aromatic substitution at 2-position | Regioselectivity control |
| 3 | Thionyl chloride | Reflux, 70–80°C | Conversion to acyl chloride | Complete reaction confirmed by IR |
| 4 | Purification | Recrystallization | Final compound isolation | Purity confirmed by spectral analysis |
Research Findings and Notes
Microwave-assisted synthesis has been explored as an alternative to traditional heating, significantly reducing reaction times and improving yields, especially during amidation and acylation steps. For example, microwave irradiation can facilitate direct amidation of quinoline-2-carboxylic acids with substituted anilines, bypassing the need for acyl chloride intermediates in some cases, as demonstrated in recent studies on quinoline derivatives.
Control of chlorination side reactions during the activation of quinoline carboxylic acids is crucial. Direct chlorination using thionyl chloride can sometimes lead to chlorination at undesired positions, but optimized conditions (temperature, reagent excess, reaction time) minimize this issue.
Industrial scale-up favors continuous flow reactors for safer and more controlled reactions, especially during the conversion of quinoline acids to acyl chlorides, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The quinoline core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens can be used to introduce various substituents onto the quinoline ring.
Major Products Formed
Amides and Esters: Reaction with amines and alcohols forms amides and esters, respectively.
Substituted Quinoline Derivatives: Electrophilic aromatic substitution yields various substituted quinoline derivatives with potential biological activities.
Scientific Research Applications
2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer, bacterial infections, and inflammatory diseases.
Biological Studies: The compound is used in the development of probes and inhibitors for studying biological pathways and enzyme functions.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride depends on its derivatives and the biological targets they interact with. Generally, quinoline derivatives can:
Inhibit Enzymes: By binding to the active sites of enzymes, they can inhibit their activity, affecting various biological pathways.
Interact with DNA: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Methyl-Substituted Quinoline Carbonyl Chlorides
The position of the methyl group on the quinoline ring significantly impacts steric and electronic properties. Examples from Combi-Blocks include:
Key Findings :
- Reactivity : The 3-methyl isomer (target compound) may exhibit slower reaction kinetics in nucleophilic substitutions due to steric shielding of the carbonyl chloride by the adjacent methyl group.
- Solubility: The 8-methyl isomer’s solubility in polar solvents (e.g., ethanol) is likely lower than the 3-methyl derivative .
Substitution of Carbonyl Chloride with Other Functional Groups
Ethyl 2-(Chloromethyl)-4-phenylquinoline-3-carboxylate Hydrochloride (CAS: 1009306-55-1)
- Molecular Formula: C₁₉H₁₇Cl₂NO₂.
- Structural Differences :
- Chloromethyl at position 2,
- Ethyl carboxylate at position 3,
- Hydrochloride salt form.
- Impact: The ethyl carboxylate group reduces electrophilicity compared to carbonyl chloride, making it less reactive in acylations.
2-Phenylquinoline-4-carboxyl Chloride
- Structural Differences : Lacks the 3-methyl and 4-chlorophenyl groups.
- Reactivity : Used in condensations with carbamide to form carbamides (e.g., m.p. 232°C) . The absence of electron-withdrawing substituents (e.g., 4-chlorophenyl) may increase the carbonyl chloride’s reactivity compared to the target compound .
Substitution of 4-Chlorophenyl with Other Aromatic Groups
3-Quinolinecarbonyl Chloride, 4-Chloro-2-(4-methoxyphenyl)-
- Structural Differences : Replaces the 4-chlorophenyl group with 4-methoxyphenyl at position 2.
- This contrasts with the electron-withdrawing 4-chlorophenyl group in the target compound, which enhances electrophilicity at the carbonyl chloride .
2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid (CAS: 159782-19-1)
- Structural Differences : Replaces carbonyl chloride with carboxylic acid and substitutes 3-methoxyphenyl at position 2.
- Impact : The carboxylic acid group is less reactive than carbonyl chloride, limiting its utility in synthesis requiring electrophilic intermediates. The 3-methoxy group may improve solubility in polar solvents .
Biological Activity
2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of a chlorophenyl group and a carbonyl chloride functional group, suggests diverse reactivity and biological interactions.
Chemical Structure and Properties
The chemical formula for this compound is C15H12ClN. Its structural features include:
- Quinoline Ring : A bicyclic structure known for its biological activity.
- Chlorophenyl Substitution : Enhances lipophilicity and may influence receptor interactions.
- Carbonyl Chloride Group : Facilitates nucleophilic attack, making it reactive towards various biological targets.
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown:
- Inhibition of Bacterial Growth : Compounds similar to this quinoline derivative have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth at certain concentrations.
- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Quinoline Derivative | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : The compound has shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.47 ± 0.40 | Apoptosis induction |
| HeLa | 15.89 ± 0.25 | Cell cycle arrest |
Enzyme Inhibition
Recent studies have focused on the enzyme inhibition properties of this compound:
- α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism, and inhibition can lead to antidiabetic effects.
| Compound | IC50 (µM) | Effect |
|---|---|---|
| This compound | 156.8 | Antidiabetic potential |
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various derivatives on cancer cell lines, indicating that modifications at the para position significantly influenced potency.
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing promising results for future drug development.
Q & A
Q. What synthetic routes are commonly employed to prepare 2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step condensation and cyclization reactions. A general approach includes:
- Step 1 : Condensation of 4-chlorobenzaldehyde with a substituted aminopyridine derivative under acidic or catalytic conditions (e.g., using Pd or Cu catalysts) to form the quinoline backbone .
- Step 2 : Introduction of the methyl group at position 3 via alkylation or Friedel-Crafts acylation.
- Step 3 : Carbonyl chloride formation using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
Optimization Tips : - Use polar aprotic solvents (e.g., DMF or toluene) to enhance reaction homogeneity .
- Monitor temperature (60–80°C) to avoid side reactions like over-chlorination .
Q. How can the molecular structure of this compound be confirmed experimentally?
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between aromatic rings, as seen in similar quinoline derivatives with angles ~45–72°) .
- Spectroscopy :
Q. What safety precautions are critical when handling this compound in the laboratory?
- Reactivity : Avoid water/moisture to prevent hydrolysis of the acyl chloride group, which releases HCl gas .
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and a fume hood.
- Emergency Measures :
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?
- Case Example : If NMR suggests planar geometry but X-ray shows non-coplanar rings (e.g., dihedral angle >70°), investigate dynamic effects:
- Perform variable-temperature NMR to assess conformational flexibility .
- Use DFT calculations to model intramolecular interactions (e.g., C–H···O hydrogen bonds stabilizing non-planarity) .
- Mitigation : Cross-validate with alternative techniques like Raman spectroscopy or mass spectrometry (HRMS) for molecular ion confirmation .
Q. What strategies improve the stability of this compound in solution?
Q. How does the electron-withdrawing 4-chlorophenyl group influence reactivity in cross-coupling reactions?
- Electronic Effects : The Cl substituent decreases electron density on the quinoline ring, directing electrophilic substitution to the 5- or 7-positions.
- Catalytic Challenges : Pd-mediated couplings (e.g., Suzuki-Miyaura) may require bulky ligands (e.g., SPhos) to mitigate steric hindrance from the methyl group at position 3 .
Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to identify byproducts (e.g., hydrolyzed carboxylic acid derivatives) .
- TGA/DSC : Monitor thermal decomposition profiles to detect residual solvents or unreacted intermediates .
Methodological Challenges and Solutions
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
Q. What computational tools assist in predicting the compound’s reactivity in novel reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
